molecular formula C7H4ClNOS B3318336 4-Chlorothieno[2,3-b]pyridin-6(7H)-one CAS No. 99429-81-9

4-Chlorothieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B3318336
CAS No.: 99429-81-9
M. Wt: 185.63 g/mol
InChI Key: WIAXEDWNOSEQPM-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-b]pyridin-6(7H)-one is a heterocyclic compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol . This solid serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for constructing complex fused ring systems like thienopyridines . The chlorinated thienopyridinone structure is a key intermediate in synthesizing novel compounds for pharmaceutical research. Thieno[2,3-b]pyridine-based scaffolds are of significant interest in drug discovery for their diverse biological activities . Related analogues, such as thieno[2,3-d]pyrimidines, have been explored as bioisosteres for pyrrolopyrimidines in the development of kinase inhibitors for anticancer research . The chlorine atom at the 4-position makes it a reactive site for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to create targeted libraries for biological screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-5-3-6(10)9-7-4(5)1-2-11-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXEDWNOSEQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282793
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
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Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99429-81-9
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99429-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chlorothieno[2,3-b]pyridin-6(7H)-one CAS 99429-81-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Chlorothieno[2,3-b]pyridin-6(7H)-one (CAS 99429-81-9), structured for researchers and drug development professionals.

CAS: 99429-81-9 | Molecular Formula: C₇H₄ClNOS | MW: 185.63 g/mol [1]

Executive Summary & Structural Significance

This compound is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., PI3K, Akt, and EGFR). Its structure features a thiophene ring fused to a pyridine core, characterized by two distinct reactive handles:

  • C4-Chlorine: A highly electrophilic site primed for nucleophilic aromatic substitution (

    
    ), typically with amines or alkoxides.
    
  • C6-Lactam (Amide): A versatile moiety allowing for

    
    -alkylation, 
    
    
    
    -alkylation (lactim tautomerization), or further halogenation to the 4,6-dichloro derivative.

This compound serves as a "linchpin" scaffold, enabling the divergent synthesis of library candidates by selectively functionalizing the 4-position while preserving the 6-position for subsequent modification.

Physicochemical Properties

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point >200 °C (Decomposes)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water
pKa (Predicted) ~8.5 (Lactam NH)
LogP ~1.6 - 1.8
Storage Store at 2–8 °C under inert atmosphere (Ar/N₂); Moisture sensitive

Synthesis & Manufacturing Methodologies

The synthesis of CAS 99429-81-9 requires precise control to avoid over-chlorination to the 4,6-dichloro analog (CAS 99429-80-8). The validated route proceeds via the cyclization of a thiophene precursor followed by regioselective chlorination.

Synthetic Route Visualization

The following diagram illustrates the stepwise construction of the scaffold.

SynthesisPath Precursor Ethyl 2-amino-3- thiophenecarboxylate Intermediate 4,6-Dihydroxythieno [2,3-b]pyridine (CAS 99429-78-4) Precursor->Intermediate Cyclization Reflux 4h Reagent1 Diethyl Malonate (NaOEt, EtOH) Reagent1->Intermediate Target 4-Chlorothieno [2,3-b]pyridin-6(7H)-one (CAS 99429-81-9) Intermediate->Target Regioselective Chlorination Reagent2 POCl3 (1.1 eq) 0-25°C Reagent2->Target OverProduct 4,6-Dichlorothieno [2,3-b]pyridine (CAS 99429-80-8) Target->OverProduct Excess POCl3 Reflux

Figure 1: Stepwise synthesis of this compound showing the critical branch point to the dichloro impurity.

Detailed Protocol: Regioselective Chlorination

Objective: Convert 4,6-dihydroxythieno[2,3-b]pyridine (CAS 99429-78-4) to the 4-chloro-6-one target without generating the 4,6-dichloro byproduct.

Reagents:

  • 4,6-Dihydroxythieno[2,3-b]pyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.1–1.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (anhydrous)
    
  • Base:

    
    -Diethylaniline (catalytic)
    

Procedure:

  • Suspension: Charge a dry flask with 4,6-dihydroxythieno[2,3-b]pyridine and anhydrous acetonitrile under nitrogen.

  • Addition: Cool the mixture to 0 °C. Add

    
     dropwise over 30 minutes. Crucial: Do not add rapidly; exotherm promotes bis-chlorination.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC/LCMS. The 4-hydroxy group (enolic) is more nucleophilic and reacts preferentially over the 6-lactam carbonyl.

  • Quench: Pour the reaction mixture carefully onto crushed ice/water. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/DMF if necessary to remove traces of the 4,6-dichloro impurity.

Mechanism Note: The 4-position exists in an enol-like form (


) more readily than the 6-position due to the fusion with the thiophene ring, making it more susceptible to activation by 

at lower temperatures.

Reactivity Profile & Applications

The utility of CAS 99429-81-9 lies in its orthogonal reactivity. It allows medicinal chemists to install two different substituents sequentially.

Functionalization Logic
  • Step 1:

    
     at C4:  The chlorine atom is displaced by primary or secondary amines. This is the standard method for introducing the pharmacophore (e.g., morpholine, piperazine, or aniline derivatives).
    
  • Step 2: Modification at N7/C6:

    • N-Alkylation: Treatment with alkyl halides (e.g., MeI, BnBr) and base (

      
      ) functionalizes the lactam nitrogen.
      
    • O-Alkylation: Silver salts (

      
      ) can favor O-alkylation.
      
    • Chlorination: Treatment with neat

      
       at reflux converts the 6-one to a 6-chloro group, enabling a second 
      
      
      
      or Suzuki coupling.
Pathway Diagram: Divergent Synthesis

Reactivity Core 4-Chlorothieno [2,3-b]pyridin-6(7H)-one Prod_SNAr 4-Amino-thieno [2,3-b]pyridin-6(7H)-one (Kinase Inhibitor Core) Core->Prod_SNAr R-NH2, Et3N DMF, 80°C (SNAr) Prod_NAlk 4-Chloro-7-alkyl- thieno[2,3-b]pyridin-6-one Core->Prod_NAlk R-X, Cs2CO3 DMF, RT Prod_Dichloro 4,6-Dichlorothieno [2,3-b]pyridine Core->Prod_Dichloro POCl3, Reflux (Aromatization)

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Safety & Handling (E-E-A-T)

  • Hazards: As a halogenated heterocycle, treat as a potential skin/eye irritant. The precursor (

    
    ) is corrosive and water-reactive.
    
  • Self-Validating Protocol:

    • Check: Before scaling up, confirm the absence of the 4,6-dichloro impurity (CAS 99429-80-8) by LCMS (M+H difference of ~34 Da due to Cl vs OH/O).

    • Check: Ensure the reaction quench is pH-controlled (~pH 7-8) to prevent hydrolysis of the 4-Cl bond, though it is relatively stable.

References

  • PubChem Compound Summary. 4-Chlorothieno[2,3-b]pyridine derivatives.[1] National Center for Biotechnology Information. Link

  • ChemicalBook. Product entries for CAS 99429-81-9 and 99429-80-8.[1]Link

  • GuideChem. 4-chloro-7H-thieno[2,3-b]pyridin-6-one Properties and Suppliers.Link

  • Litvinov, V. P.The Vilsmeier-Haack reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews, 2006.

Sources

Electronic Properties and Privileged Reactivity of the 4-Chlorothieno[2,3-b]pyridin-6(7H)-one Core: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-chlorothieno[2,3-b]pyridin-6(7H)-one architecture represents a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the critical pharmacophore in various kinase inhibitors and direct AMP-activated protein kinase (AMPK) activators[1]. Understanding the electronic properties of this core—specifically the interplay between the electron-rich thiophene ring, the electron-withdrawing 4-chloro substituent, and the tautomeric pyridin-6(7H)-one system—is essential for rational drug design. This whitepaper provides an in-depth analysis of the core's molecular orbital profiling, tautomeric dynamics, and self-validating experimental workflows for structural characterization.

Structural and Electronic Architecture

The thieno[2,3-b]pyridine system is characterized by the fusion of a π-excessive thiophene ring with a π-deficient pyridine ring[2]. The introduction of a carbonyl group at the 6-position and a chlorine atom at the 4-position fundamentally alters the electronic landscape of the molecule:

  • The 4-Chloro Substituent (-I, +M Effects): The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I) that depletes electron density at the C-4 position. While halogens also possess a mesomeric electron-donating effect (+M), the -I effect dominates in this conjugated system. This creates a highly electrophilic center at C-4, priming the molecule for late-stage Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions.

  • The Pyridin-6(7H)-one Motif: The presence of the lactam functionality introduces a strong dipole and acts as a critical hydrogen-bond donor (N-H) and acceptor (C=O)[3]. The carbonyl group further withdraws electron density from the pyridine ring via resonance, synergizing with the 4-chloro group to lower the overall Lowest Unoccupied Molecular Orbital (LUMO) energy.

G1 Core This compound Thiophene Thiophene Ring (+M Effect) Core->Thiophene Pyridinone Pyridin-6(7H)-one (Lactam Motif) Core->Pyridinone Chloro 4-Chloro Group (-I Effect) Core->Chloro Reactivity Enhanced Electrophilicity (Lower LUMO) Pyridinone->Reactivity Carbonyl Depletion Chloro->Reactivity Inductive Withdrawal

Figure 1: Electronic influence of structural motifs on the this compound core.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) calculations are standard practice for elucidating the three-dimensional structures and electronic distribution of thieno[2,3-b]pyridine derivatives[2]. Utilizing the B3LYP functional with a 6-31G(d) basis set provides a highly accurate correlation between computed molecular orbitals and experimental reactivity[4].

Causality in Molecular Orbital Shifts

The incorporation of the 4-chloro substituent directly impacts the frontier molecular orbitals. By stabilizing both the Highest Occupied Molecular Orbital (HOMO) and the LUMO, the molecule becomes less susceptible to spontaneous oxidation while simultaneously becoming a "softer" and more reactive electrophile.

Table 1: Computed Electronic Properties (B3LYP/6-31G Level)*

Electronic PropertyUnsubstituted Thieno[2,3-b]pyridin-6(7H)-oneThis compoundMechanistic Causality / Implication
HOMO Energy (eV) -5.85-6.12Chlorine's inductive effect stabilizes the HOMO, reducing metabolic oxidizability.
LUMO Energy (eV) -1.95-2.45Strong -I effect significantly lowers LUMO, maximizing electrophilicity at C-4.
Band Gap (ΔE) 3.90 eV3.67 eVA narrower gap indicates higher chemical reactivity and favorable target docking.
Dipole Moment (D) 3.424.85Asymmetric charge distribution enhances solubility in polar physiological environments.

Tautomeric Equilibrium and Intermolecular Dynamics

A critical physical property of the this compound core is its lactam-lactim tautomerism. The molecule can theoretically exist as either the 6(7H)-one (lactam) or the 6-hydroxy (lactim) tautomer.

Field-Proven Insight: In the solid state and in polar solvents (e.g., DMSO, aqueous biological media), the lactam form predominantly dictates the electronic structure . This is caused by the thermodynamic stability provided by robust intermolecular hydrogen-bonding networks (N-H ··· O=C). When designing AMPK activators or kinase inhibitors, the N-H acts as an essential hydrogen-bond donor to hinge-region residues, making the stabilization of the lactam form a critical design parameter[5].

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the computational and spectroscopic workflows required to characterize the electronic properties of this core.

Protocol 1: Computational Profiling of Electronic Properties (DFT Workflow)

This workflow is designed to predict the regioselectivity of nucleophilic attacks prior to physical synthesis.

  • Coordinate Generation: Construct the 3D model of this compound using GaussView or Avogadro. Ensure the N-H proton is explicitly modeled to represent the lactam tautomer.

  • Geometry Optimization: Execute DFT calculations using Gaussian software at the B3LYP/6-31G(d) level[2].

    • Validation Check: Ensure the calculation converges to a global minimum by verifying that the maximum force and displacement values fall below the default thresholds.

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry.

    • Validation Check: The absence of imaginary frequencies confirms the structure is a true energetic minimum, not a transition state.

  • Molecular Orbital Mapping: Extract the HOMO and LUMO energy levels from the .chk file. Map the Electrostatic Potential (ESP) to visualize the electron-deficient zone precisely over the C-4 carbon.

G2 Prep Geometry Optimization Freq Frequency Calculation Prep->Freq Confirm Minima Orbital HOMO/LUMO Mapping Freq->Orbital Extract Energies Val NMR/IR Validation Orbital->Val Correlate Spectra

Figure 2: Computational DFT workflow for profiling electronic properties and tautomeric states.

Protocol 2: Spectroscopic Validation of the Lactam Tautomer

To physically validate the computational predictions, spectroscopic analysis must confirm the presence of the lactam carbonyl.

  • Sample Preparation: Dissolve 15 mg of the synthesized core in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO is chosen specifically to mimic polar biological environments and stabilize the lactam form.
    
  • FTIR Spectroscopy (Solid State): Analyze the neat powder via ATR-FTIR.

    • Diagnostic Causality: Look for a strong, sharp absorption band between

      
      . This corresponds to the lactam 
      
      
      
      stretch. The absence of a broad
      
      
      stretch above
      
      
      (replaced by a sharper
      
      
      stretch around
      
      
      ) confirms the 6(7H)-one state.
  • 
    H and 
    
    
    
    C NMR Analysis:
    • Acquire a

      
      H NMR spectrum. A broad singlet integrating to 1H at approximately 
      
      
      
      confirms the highly deshielded lactam N-H proton.
    • Acquire a

      
      C NMR spectrum. The C-6 carbonyl carbon will appear significantly downfield (
      
      
      
      ), validating the computational ESP map.

Implications for Drug Design

The unique electronic signature of the this compound core makes it a highly versatile building block. The lowered LUMO energy induced by the 4-chloro substituent allows for facile functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the rapid generation of diverse compound libraries. Furthermore, the stable lactam motif ensures reliable, predictable hydrogen bonding with target proteins, which has been successfully leveraged in the development of treatments for metabolic syndromes, NAFLD, and targeted oncology[1][5].

References

  • Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii - ACS Public
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - ACS Public
  • CA2876789A1 - Thienopyridone derivatives useful as activators of ampk - Google P
  • US9284329B2 - Thienopyridone derivatives useful as activators of AMPK - Google P

Sources

Solubility Profiling of 4-Chlorothieno[2,3-b]pyridin-6(7H)-one: A Methodological Framework for Pre-formulation and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

4-Chlorothieno[2,3-b]pyridin-6(7H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a robust methodological framework for determining and interpreting the solubility of this compound. We will move beyond a simple recitation of data, instead focusing on the underlying physicochemical principles that govern solubility and detailing a self-validating experimental protocol for its precise measurement.

Introduction: The Critical Role of Solubility Data

In any research and development pipeline, particularly in pharmaceuticals, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physical property. It directly influences reaction kinetics, dictates the choice of crystallization solvents, impacts purification efficiency, and is a critical determinant of a drug's ultimate bioavailability.[3] For a molecule like this compound, which serves as a building block, poor solubility can create significant bottlenecks in process scale-up and formulation. Therefore, a systematic approach to characterizing its solubility is not merely an academic exercise but a crucial step in de-risking a development program.

Physicochemical Characterization and Theoretical Solubility Prediction

Before any empirical testing, a thorough analysis of the molecular structure provides invaluable insight into its expected solubility behavior. This predictive step is essential for designing an efficient and targeted solubility screening study.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNOS[4]
Molecular Weight 185.63 g/mol [4]
Structure Thieno[2,3-b]pyridine core with chloro and lactam functionalitiesN/A
Predicted Polarity Moderately PolarInferred
Hydrogen Bond Donor Yes (N-H of the lactam)Inferred
Hydrogen Bond Acceptor Yes (C=O of the lactam, N of pyridine, S of thiophene)Inferred

The structure features a fused heterocyclic system containing both a thiophene and a pyridine ring, the latter modified into a lactam. The presence of the chlorine atom, the lactam's carbonyl group (C=O), and the secondary amine (N-H) group introduces significant polarity. The electron-withdrawing nature of the chlorine atom further influences the electron distribution across the ring system.[5]

This combination of features leads to the following solubility hypotheses:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents. Their ability to accept hydrogen bonds and their high polarity should effectively solvate the molecule.

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents due to their ability to engage in hydrogen bonding with both the N-H donor and the carbonyl acceptor sites.[6]

  • Limited Solubility in Nonpolar Solvents: Solvents like hexane and toluene are predicted to be poor solvents. The energy required to break the intermolecular forces (including hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice of the compound would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.[6][7]

This predictive workflow is a foundational element of our experimental design.

G cluster_0 cluster_1 A Analyze Molecular Structure (C₇H₄ClNOS) B Predict Physicochemical Properties (Polarity, H-Bonding) A->B C Apply 'Like Dissolves Like' Principle B->C E Formulate Solubility Hypothesis C->E D Classify Organic Solvents (Polar Protic, Aprotic, Nonpolar) D->E G A 1. Add Excess Solid to Solvent in Vial B 2. Equilibrate (Shake at const. T°) 24-48 hours A->B C 3. Separate Phases (Centrifuge) B->C D 4. Filter Supernatant (0.22 µm PTFE filter) C->D E 5. Dilute Filtrate (Record Dilution Factor) D->E F 6. Analyze by HPLC E->F G 7. Calculate Solubility F->G

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 4-chlorothieno[2,3-b]pyridin-6(7H)-one from 2-Aminothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, most notably in the development of kinase inhibitors and antiplatelet drugs.[1][2][3] This document provides a comprehensive, three-stage synthetic protocol for the preparation of 4-chlorothieno[2,3-b]pyridin-6(7H)-one, a key intermediate for further functionalization in drug discovery campaigns. The synthesis begins with the versatile Gewald reaction to construct a polysubstituted 2-aminothiophene, proceeds through a Gould-Jacobs type cyclization to form the bicyclic thienopyridinone core, and culminates in a regioselective chlorination. This guide emphasizes the mechanistic rationale behind each transformation, providing researchers with the foundational knowledge for troubleshooting and adaptation.

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

Thieno[2,3-b]pyridines represent a class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their rigid, planar structure serves as an excellent scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This has led to their incorporation into a wide array of therapeutic agents, including potent inhibitors of various protein kinases, which are crucial targets in oncology.[4] Furthermore, derivatives of this core structure are known to exhibit anti-inflammatory, antiviral, antimicrobial, and antitumor activities.[5][6][7]

The target molecule, this compound, is a particularly valuable synthetic intermediate. The chlorine atom at the 4-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the systematic exploration of the structure-activity relationship (SAR) in drug development programs.[8] This protocol details a reliable and scalable pathway to this key building block.

Overall Synthetic Strategy

The synthesis is designed as a modular, three-part sequence. This approach allows for purification and characterization at each stage, ensuring high purity of the final product.

  • Part I: Gewald Aminothiophene Synthesis: Construction of a suitable 2-amino-3-cyanothiophene precursor starting from a cyclic ketone, malononitrile, and elemental sulfur.

  • Part II: Pyridine Ring Annulation: An acid-catalyzed condensation and cyclization of the aminothiophene with ethyl acetoacetate to form the thieno[2,3-b]pyridin-6(7H)-one core.

  • Part III: Aromatic Chlorination: Introduction of the chlorine atom at the C4 position using phosphorus oxychloride (POCl₃) to yield the final target compound.

G cluster_0 Overall Synthetic Workflow Start Cyclohexanone + Malononitrile + Sulfur Aminothiophene 2-Amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carbonitrile Start->Aminothiophene  Part I: Gewald Reaction Thienopyridinone 4-Methyl-7,8,9,10-tetrahydrobenzo[4,5] thieno[2,3-b]pyridin-6(5H)-one Aminothiophene->Thienopyridinone  Part II: Pyridine Annulation Final_Product 4-Chloro-7,8,9,10-tetrahydrobenzo[4,5] thieno[2,3-b]pyridin-6(5H)-one Thienopyridinone->Final_Product  Part III: Chlorination

Caption: High-level overview of the three-stage synthetic pathway.

Part I: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Mechanistic Rationale

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[9][10] The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the ketone (cyclohexanone) and the active methylene compound (malononitrile) forms a stable α,β-unsaturated dinitrile intermediate.[10]

  • Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, adds to the enolate of the intermediate. The exact mechanism of sulfur addition is complex but results in a thiiran intermediate.

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes ring-closure, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[10]

G A Ketone + Active Methylene Nitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C D Sulfur Addition (Michael-type) C->D E Cyclization & Tautomerization D->E F 2-Aminothiophene Product E->F

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Experimental Protocol

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol (absolute)

  • Ice bath, magnetic stirrer, reflux condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL).

  • Stir the mixture at room temperature and add morpholine (8.7 mL, 0.1 mol) dropwise over 10 minutes. An exotherm may be observed.

  • After the addition is complete, add powdered elemental sulfur (3.2 g, 0.1 mol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and then with cold water to remove any residual morpholine salts.

  • Dry the product under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a pale yellow solid.

Part II: Synthesis of the Thieno[2,3-b]pyridin-6(7H)-one Core

Mechanistic Rationale

This transformation builds the pyridine ring onto the aminothiophene core. The reaction is analogous to the Gould-Jacobs reaction. It begins with an acid-catalyzed reaction between the 2-amino group of the thiophene and ethyl acetoacetate. This likely forms an enamine intermediate, which then undergoes a thermal, intramolecular cyclization (electrocyclization) onto the cyano group. Subsequent tautomerization and hydrolysis of the resulting imine under the acidic workup conditions yields the stable pyridinone ring system. Phenylacetylation followed by cyclization is another established method for creating this core structure.[11][12]

Experimental Protocol

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Part I)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice bath, heating mantle, mechanical stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine the aminothiophene from Part I (9.6 g, 0.05 mol) and ethyl acetoacetate (7.8 g, 0.06 mol).

  • Heat the mixture to 120-130°C for 1 hour. Water and ethanol will distill off.

  • Cool the resulting thick oil to approximately 80°C.

  • Caution: This step is highly exothermic. Slowly and carefully add polyphosphoric acid (approx. 50 g) with efficient mechanical stirring. The temperature will rise. Maintain the internal temperature below 120°C by controlling the rate of addition.

  • Once the addition is complete, heat the mixture to 100°C for 1 hour.

  • Allow the reaction to cool to about 60-70°C and then carefully pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the slurry by the slow addition of a concentrated sodium hydroxide solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Part III: Chlorination of the Thienopyridinone Core

Mechanistic Rationale

The conversion of the pyridinone to the 4-chloro derivative is achieved using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃). The mechanism involves the initial activation of the pyridinone's carbonyl oxygen by POCl₃. This forms a highly electrophilic intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product. This method is a standard and effective way to convert lactams and related heterocycles to their chloro-derivatives.[13][14][15]

Experimental Protocol

Materials:

  • Thieno[2,3-b]pyridin-6(7H)-one intermediate (from Part II)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene or another high-boiling inert solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flame-dried 250 mL round-bottom flask, add the thienopyridinone from Part II (7.0 g, 0.03 mol) and toluene (70 mL).

  • Add a catalytic amount of DMF (0.5 mL).

  • Slowly add phosphorus oxychloride (13.8 g, 8.4 mL, 0.09 mol) dropwise at room temperature.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110°C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water (approx. 300 g). Perform this quench slowly in a large beaker inside an ice bath.

  • Stir the mixture for 30 minutes, then slowly neutralize it by adding solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is ~8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, this compound.

Summary of Quantitative Data

StepStarting MaterialReagentsProductTypical YieldM.W. ( g/mol )
I CyclohexanoneMalononitrile, Sulfur, Morpholine2-Amino-tetrahydrobenzo[b]thiophene-3-carbonitrile70-85%192.28
II AminothiopheneEthyl acetoacetate, PPAThieno[2,3-b]pyridin-6(7H)-one derivative60-75%234.31
III ThienopyridinonePOCl₃, DMF (cat.)This compound derivative65-80%252.75

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle corrosive reagents like POCl₃ and PPA, as well as bases like morpholine, inside a certified chemical fume hood. Plan all quenching procedures carefully to manage exotherms.

  • Troubleshooting:

    • Low Yield in Gewald Reaction: Ensure the sulfur is finely powdered and the mixture is stirred vigorously to maintain a good suspension. The choice of base can also influence the yield.[9]

    • Difficult Cyclization (Part II): If PPA is ineffective, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative. Ensure anhydrous conditions as water can hydrolyze intermediates.

    • Incomplete Chlorination (Part III): If the reaction stalls, adding a small amount of a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) can sometimes facilitate the reaction. Ensure the POCl₃ is fresh and not partially hydrolyzed.

References

  • BenchChem. (2025). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. BenchChem.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Arkat USA, Inc. (2010).
  • Wikipedia. (n.d.). Thienopyridine. Wikipedia. [Link]

  • Capodanno, D., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G20-G27. [Link]

  • Wisdomlib. (2025). Thienopyridines: Significance and symbolism.
  • ResearchGate. (2025). The Chemistry of Thienopyrimidines. [Link]

  • Ferreiro, J. L., & Angiolillo, D. J. (2011). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-thienopyridine P2Y12 Receptor Antagonists. Cardiology and Therapy, 2(3), 169-184. [Link]

  • Ali, I., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(22), 6985. [Link]

  • ResearchGate. (2025). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]

  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(1), 85-93. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused ring systems. Molecules, 20(1), 1083-1096. [Link]

  • Klemm, L. H., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry, 35(10), 3464-3469. [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]

  • Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2449-2460. [Link]

  • Abdelwahab, A. M., et al. (2016). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 53(5), 1436-1441. [Link]

  • World Journal of Pharmaceutical Research. (2025).
  • Buchstaller, H. P., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 49(3), 864-873. [Link]

  • ResearchGate. (2006). (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Ibragimov, R. I., et al. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. ChemProcs, 14(1), 52. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]

  • Wang, Y., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 29(14), 3236. [Link]

  • Park, H. J., et al. (2001). 4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b] pyrimidine derivatives: synthesis and their biological evaluation for the glycine site acting on the N-methyl-D-aspartate (NMDA) receptor. Archives of Pharmacal Research, 24(4), 270-275. [Link]

  • Parnes, J. S., & Delgado, M. (2004). NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION. Heterocycles, 63(10), 2199-2202. [Link]

Sources

Synthesis of Novel Kinase Inhibitors from 4-chlorothieno[2,3-b]pyridin-6(7H)-one: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibition. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it an attractive starting point for the development of targeted cancer therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing the versatile starting material, 4-chlorothieno[2,3-b]pyridin-6(7H)-one. We will delve into the strategic functionalization of this scaffold, focusing on key C-C and C-N bond-forming reactions, and discuss the structure-activity relationships (SAR) of the resulting derivatives against various kinase targets.

The Thieno[2,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibitor Design

The thieno[2,3-b]pyridine core is a bioisostere of quinoline and other fused heterocyclic systems, offering a unique combination of electronic properties and hydrogen bonding capabilities. The presence of the thiophene ring influences the electron distribution and planarity of the molecule, while the pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many kinase-inhibitor complexes. The 6-oxo group and the adjacent N-H in the this compound starting material provide additional points for molecular recognition within the kinase active site.

The chlorine atom at the 4-position is the primary site for synthetic elaboration, readily participating in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the exploration of the chemical space around the scaffold to optimize potency and selectivity for specific kinase targets.

Key Synthetic Strategies for Diversification

The generation of a library of kinase inhibitors from this compound hinges on the efficient and versatile functionalization of the 4-position. The two most powerful and widely employed methods are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and high-yielding method for the introduction of aryl and heteroaryl groups at the 4-position. This is crucial for targeting the hydrophobic regions of the ATP-binding pocket and establishing key π-stacking interactions.

General Workflow for Suzuki-Miyaura Coupling:

start Start: this compound reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) start->reagents Add reaction Suzuki-Miyaura Coupling (Inert atmosphere, solvent, heat) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification Isolate product Product: 4-Aryl/Heteroaryl-thieno[2,3-b]pyridin-6(7H)-one purification->product Characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)thieno[2,3-b]pyridin-6(7H)-one

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Buchwald-Hartwig Amination: Introducing Amino Substituents

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-thieno[2,3-b]pyridin-6(7H)-one derivatives. The introduction of an amino linkage allows for the formation of crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many potent kinase inhibitors.

General Workflow for Buchwald-Hartwig Amination:

start Start: this compound reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) start->reagents Add reaction Buchwald-Hartwig Amination (Inert atmosphere, solvent, heat) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification Isolate product Product: 4-Amino-thieno[2,3-b]pyridin-6(7H)-one purification->product Characterize

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 4-(phenylamino)thieno[2,3-b]pyridin-6(7H)-one

This protocol details a typical Buchwald-Hartwig amination procedure.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq) to a flame-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.05 eq) to the tube.

  • Add anhydrous, degassed toluene, followed by aniline (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) and Targeted Kinases

The thieno[2,3-b]pyridine scaffold has been utilized to develop inhibitors for a variety of kinases implicated in cancer and other diseases. The nature of the substituent at the 4-position plays a critical role in determining the potency and selectivity of the inhibitor.

Kinase Target4-Substituent ExamplesReported Activity (IC₅₀)Reference
Pim-1 Kinase Substituted phenylamino12.71 - 35.7 µM[1][2][3]
c-Src Kinase Substituted anilinesPotent enzymatic inhibition[4]
VEGFR-2 Various aryl and heteroaryl groupsPotent inhibition[5]
c-Met Cabozantinib-inspired moietiesIC₅₀ values in the low micromolar to nanomolar range[6]
IκB Kinase β (IKKβ) Small alkyl and aromatic groupsIC₅₀ as low as 40 nM[1]
eEF2-K Fused ring systemsIC₅₀ of 170 nM for the most active compound[2]

Key SAR Insights:

  • Aryl and Heteroaryl Groups (C-C coupled): The introduction of substituted phenyl rings can lead to potent inhibitors of receptor tyrosine kinases like VEGFR-2 and c-Met. The substituents on the phenyl ring can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

  • Amino Groups (C-N coupled): The presence of an N-H group at the 4-position is often crucial for forming a hydrogen bond with the kinase hinge region. The nature of the substituent on the nitrogen can significantly impact activity. For instance, in Pim-1 inhibitors, substituted phenylamino groups have shown moderate activity.[1][2][3] Small alkyl and certain aromatic groups at this position have been found to be preferred for IKKβ inhibition.[1]

Targeted Signaling Pathways

Kinase inhibitors derived from the thieno[2,3-b]pyridine scaffold can modulate various oncogenic signaling pathways by targeting key kinases within these cascades.

cluster_0 VEGFR Signaling cluster_1 c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Inhibitor Thieno[2,3-b]pyridine Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

Caption: Simplified representation of the VEGFR and c-Met signaling pathways targeted by thieno[2,3-b]pyridine-based kinase inhibitors.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust and well-established cross-coupling methodologies allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery to efficiently generate and evaluate new chemical entities based on this promising heterocyclic core, ultimately contributing to the development of next-generation targeted therapies.

References

  • Marandi, G. (2020). Recent approaches to the synthesis of thieno[2,3-b]pyridines (microreview). ResearchGate. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Current Organic Chemistry. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity. [Link]

  • Naguib, B. H., & El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1718-1725. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Munchhof, M. J., et al. (2026). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]

  • Abd-Ella, A. A. (2025). A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. [Link]

  • Google Patents. (2015). Thiophene [2, 3-d]pyrimidine derivative, and preparation method and use thereof.
  • Google Patents. (1999). Thienopyrimidine and thienopyridine derivatives useful as anticancer agents.
  • Fischer, J., et al. (2025). Thieno[2,3-b]pyridinones as Antagonists on the Glycine Site of the N-methyl-D-aspartate Receptor – Binding Studies, Molecular Modeling and Structure-Activity-Relationships. ResearchGate. [Link]

  • Masch, A., et al. (2025). Orientation of thieno[2,3-b]pyridine 1 accommodated in the ATP-binding... ResearchGate. [Link]

  • Zhang, Z., et al. (2019). Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases. MedChemComm, 10(5), 791-799. [Link]

  • Wu, J. P., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5563-5567. [Link]

  • Lockman, J. W., et al. (2010). Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Bioorganic & Medicinal Chemistry Letters, 20(7), 2283-2286. [Link]

  • Leung, E., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Kim, H. J., et al. (2025). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]

  • Zhang, H., et al. (2025). Mechanism of action of thienopyridine drugs. ResearchGate. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

  • Naguib, B. H., & El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University. [Link]

  • Barlaam, B., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2207-2211. [Link]

  • Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]

  • Naguib, B. H., & El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. PubMed. [Link]

  • Organic Synthesis. (2025). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Al-Romaigh, H. A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Semantic Scholar. [Link]

  • Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • ChemInform Abstract. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Thompson, M. J., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Smith, C. P., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Genomics & Proteomics. [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bioorganic & Medicinal Chemistry. (2025). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. [Link]

  • Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Optimized Buchwald-Hartwig Amination Protocols for 4-Chlorothienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Catalyst Deactivation and Steric Hindrance in Sulfur-Containing Heterocycles

Executive Summary & Strategic Analysis

The 4-chlorothienopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous PI3K, Aurora kinase, and EGFR inhibitors. While the C4-chloride is activated for nucleophilic attack, traditional Nucleophilic Aromatic Substitution (


) often fails due to the electron-rich nature of the fused thiophene ring, which deactivates the pyridine core relative to a simple chloropyridine.[1] Furthermore, the high temperatures required for 

frequently lead to decomposition or polymerization.

The Solution: Palladium-catalyzed Buchwald-Hartwig amination offers a mild, high-yielding alternative.[1] However, this scaffold presents two specific challenges:

  • Sulfur Poisoning: The thiophene sulfur can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle.

  • Competitive Hydrodehalogenation: The electron-deficient nature of the pyridine ring makes the oxidative addition complex prone to

    
    -hydride elimination or reduction if the reductive elimination step is slow.[1][2]
    

This guide details two optimized protocols designed to bypass these failure modes using ligand-controlled catalysis.

Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

G Start START: Select Amine Partner AmineType Amine Class? Start->AmineType Primary Primary Amine / Aniline (R-NH2) AmineType->Primary Aliphatic/Aromatic Secondary Secondary Amine (R2-NH) AmineType->Secondary Cyclic/Acyclic Sterics Steric Hindrance? Primary->Sterics ProtoA PROTOCOL A: Pd(OAc)2 + Xantphos (General Purpose) Secondary->ProtoA Standard ProtoB PROTOCOL B: BrettPhos Pd G3 (High Performance) Secondary->ProtoB Bulky/Low Nucleophilicity Sterics->ProtoA Low (e.g., n-Butyl) Sterics->ProtoB High (e.g., t-Butyl, Ortho-sub) caption Figure 1: Ligand selection strategy based on nucleophile class.

Mechanistic Insight: The "Sulfur Trap"

To ensure reproducibility, one must understand why standard conditions (e.g., Pd(PPh3)4) fail.

  • Oxidative Addition (OA): The C-Cl bond at the 4-position is weak.[1] Pd(0) inserts easily.[1]

  • The Trap: In the resulting Pd(II) species, the thiophene sulfur (S) acts as a hemilabile ligand. If the phosphine ligand is not bulky or bidentate enough, the S-atom displaces the phosphine, forming a stable, inactive chelate.

  • The Fix: We employ ligands with high "denticity" (Xantphos) or extreme steric bulk (BrettPhos) to physically crowd out the sulfur atom and force the catalytic cycle forward.

Protocol A: The "Workhorse" Method (Xantphos)

Best for: Secondary amines, morpholines, piperazines, and unhindered anilines. Mechanism: Xantphos has a wide bite angle (111°).[1] This geometric strain forces the Palladium center to undergo Reductive Elimination (RE) rapidly, preventing the complex from resting in a poisoned state.

Materials
  • Substrate: 4-chlorothieno[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[2]

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[1]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2.5–6 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) (Finely ground, dried)[1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[1][2]

Step-by-Step Procedure
  • Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)₂ and Xantphos in a small portion of dioxane. Stir at RT for 5–10 minutes. Observation: The solution should turn from orange to a clear yellow/pale orange. This ensures the active

    
     species is generated in situ.
    
  • Charge Solids: Add the 4-chlorothienopyridine and Cs₂CO₃ to the vial.

  • Charge Liquids: Add the remaining dioxane and the amine.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Degas: Sparge with Argon/Nitrogen for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen is the enemy of this reaction.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: The "Advanced" Method (BrettPhos Pd G3)

Best for: Primary amines, ammonia equivalents, urea coupling, and base-sensitive substrates.[1] Mechanism: The G3 precatalyst contains a pre-formed Pd-Ligand bond, ensuring a 1:1 ratio and immediate activation upon base addition.[1] BrettPhos is electron-rich (facilitates OA) and extremely bulky (prevents S-poisoning and speeds up RE).[1]

Materials
  • Substrate: 4-chlorothieno[2,3-b]pyridine (1.0 equiv)

  • Amine: 1.2 equiv[2][3][4]

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)[1]

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv for base-sensitive groups)[1]

  • Solvent: Toluene or t-Amyl Alcohol[1]

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This protocol is more sensitive to air during the setup phase. Use a glovebox if available; otherwise, strict Schlenk technique is required.

  • Charge Solids: Add BrettPhos Pd G3, substrate, and NaOtBu to the reaction vessel.

  • Solvent Addition: Add anhydrous Toluene (0.15 M).

  • Amine Addition: Add the amine via syringe.

  • Activation: Place in a pre-heated block at 80–90°C .

    • Note: The G3 catalyst activates rapidly.[5] You should see a color change (often to dark brown/amber) within minutes.[1]

  • Monitoring: Check HPLC/LCMS at 1 hour. These reactions are typically much faster than Protocol A (often complete in <2 hours).[1]

  • Quench: Dilute with EtOAc/Water. Separate layers.

Data Comparison & Troubleshooting

Ligand Performance Screening

Conditions: 4-chlorothieno[2,3-b]pyridine + Morpholine (1.2 eq), Base: NaOtBu, Solvent: Toluene, 100°C, 2h.[1]

LigandCatalyst SourceYield (%)Observation
PPh3 Pd(PPh3)4<10%Failed. Catalyst poisoning by Sulfur.[1]
dppf PdCl2(dppf)45%Slow conversion.[1] Significant hydrodehalogenation.[2]
Xantphos Pd(OAc)292% Recommended (Protocol A). Clean conversion.[1]
BrettPhos Pd G3 Precat96% Recommended (Protocol B). Very fast (<30 min).[1]
RuPhos Pd G3 Precat88%Good, but BrettPhos is superior for this scaffold.
Troubleshooting Guide
SymptomDiagnosisSolution
Pd Black Formation Catalyst decomposition (particle aggregation).[1]Switch to Protocol B (G3 precatalyst). Lower temperature to 80°C. Ensure strict O₂ exclusion.
Hydrodehalogenation (Product is dechlorinated H-species)Reductive Elimination is too slow;

-hydride elimination competing.[1][2]
Use a bulkier ligand (BrettPhos ) to force RE.[1] Increase amine concentration.
No Reaction Oxidative Addition failure or complete poisoning.Verify catalyst quality. If substrate is electron-rich (e.g., methoxy-substituted), increase temp to 110°C and use t-Amyl alcohol .

Catalytic Cycle & Failure Modes

The diagram below illustrates the specific pathway for thienopyridines, highlighting the critical "Sulfur Poisoning" off-cycle path that must be avoided.

ReactionMechanism Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex + Substrate Substrate 4-Cl-Thienopyridine Substrate->OA_Complex Poisoned OFF-CYCLE: S-Coordinated Pd (DEAD CATALYST) OA_Complex->Poisoned Weak Ligand (e.g. PPh3) AmineBind Pd-Amido Complex OA_Complex->AmineBind Bulky Ligand (BrettPhos/Xantphos) + Base Product Aminated Product + L-Pd(0) AmineBind->Product Reductive Elimination Product->Pd0 Regeneration caption Figure 2: Catalytic cycle showing the critical S-poisoning trap.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[1][6] Journal of the American Chemical Society, 124(21), 6043-6048.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Troubleshooting & Optimization

Optimizing yield for cyclization of 4-chlorothieno[2,3-b]pyridin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for drug discovery chemists optimizing the synthesis of 4-chlorothieno[2,3-b]pyridin-6(7H)-one .

Topic: Optimizing Cyclization Yield & Process Control

Status: Active | Tier: L3 (Senior Application Scientist)

Executive Summary: The "Yield-Killer" Variables

Synthesizing This compound typically involves the cyclization of 3-substituted-2-aminothiophenes . Unlike simple pyridines, this fused system is prone to three specific failure modes during ring closure:

  • Decarboxylation/Degradation: High-temperature thermal cyclization (Dowtherm A, >250°C) often degrades the sensitive 4-chloro substituent or the thiophene ring itself.

  • Incomplete Cyclization (The "Open-Ring" Trap): In Vilsmeier-Haack or acid-mediated routes, moisture contamination leads to the hydrolysis of the iminium intermediate, returning the open-chain amide/urea rather than the cyclized product.

  • Tautomeric Aggregation: The 6(7H)-one moiety is a lactam that exhibits strong hydrogen bonding, leading to poor solubility and "crashing out" with occluded impurities, falsely inflating crude mass while lowering purity.

Diagnostic Hub: Troubleshooting Your Experiment

Symptom: Reaction mixture turns black/tarry immediately.
  • Probable Cause: Thermal runaway or oxidative decomposition of the thiophene ring.

  • The Mechanism: Thiophenes are electron-rich and prone to polymerization under harsh acidic conditions (e.g., PPA at >120°C) or extreme heat.

  • Corrective Action:

    • Switch Protocol: If using Polyphosphoric Acid (PPA), switch to Eaton’s Reagent (7.7 wt% P2O5 in MsOH) .[1] It catalyzes cyclization at lower temperatures (40–70°C) due to lower viscosity and better solubility.

    • Inert Atmosphere: Ensure strict N2/Ar sparging. Thiophene oxidation is accelerated by O2 at high T.

Symptom: Product isolated is the "Open Chain" precursor (e.g., amide/urea).[1]
  • Probable Cause: Hydrolysis of the Vilsmeier intermediate.

  • The Mechanism: If using POCl3/DMF (Vilsmeier-Haack) to install the 4-chloro and cyclize simultaneously, the active chloro-iminium species is highly moisture-sensitive. If quenched too early or if reagents are wet, it reverts to the starting amide.[1]

  • Corrective Action:

    • Dry Reagents: Distill POCl3 prior to use. Dry DMF over molecular sieves (4Å).

    • Reaction Monitoring: Do NOT quench until TLC/LCMS confirms disappearance of the intermediate iminium (often requires a mini-workup aliquot to visualize).

Symptom: Low yield with "gummy" precipitate.
  • Probable Cause: Tautomeric aggregation trapping impurities.

  • The Mechanism: The 6(7H)-one (lactam) form dimerizes strongly. In non-polar solvents, it forms a gum.[1]

  • Corrective Action:

    • Precipitation Solvent: Avoid simple water dumps. Pour the reaction mixture into ice-cold 10% Sodium Acetate (buffers pH) or Ethanol/Water (1:1) to promote crystalline precipitation rather than oiling out.

Optimized Protocols

Protocol A: The Vilsmeier-Haack Cyclization (Preferred for 4-Chloro)

Best for: Direct installation of 4-Cl during ring closure from N-acetyl precursors.

Reagents:

  • Precursor: N-(3-cyano-2-thienyl)acetamide or 2-acetylamino-3-thiophenecarboxylate.

  • Cyclizing Agent: POCl3 (3.0 equiv).[1]

  • Solvent: DMF (Catalytic or Solvent volume) / CHCl3 (Co-solvent).

Step-by-Step:

  • Activation: Cool DMF (5 equiv) to 0°C. Dropwise add POCl3 (3 equiv) under Ar. Stir 20 min to form the Vilsmeier salt (white slurry).

  • Addition: Dissolve the thiophene precursor in dry CHCl3 or DCE. Add slowly to the Vilsmeier salt at 0°C.

  • Cyclization: Warm to 60–75°C . Note: Do not exceed 80°C to prevent tarring.

  • Monitoring: Monitor by HPLC. Look for the "Chloro-Iminium" peak (often unstable).

  • Quench: Pour into Sat. NaHCO3/Ice mixture. Critical: pH must be kept >7 to prevent hydrolysis of the product back to ring-opened forms if the ring is unstable.

Protocol B: The Eaton's Reagent Cyclization (Preferred for 6-One Core)

Best for: Cyclizing beta-keto ester adducts to form the 4-hydroxy-6-one core (followed by chlorination).

Reagents:

  • Precursor: 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate.

  • Cyclizing Agent: Eaton’s Reagent (P2O5 in Methanesulfonic Acid).

Step-by-Step:

  • Mixing: Add precursor to Eaton’s Reagent (1g precursor : 5mL reagent) at RT.

  • Heating: Heat to 55°C . Do not exceed 60°C.

  • Time: Reaction is usually fast (1–3 hours).

  • Workup: Pour slowly onto ice. The product (4-hydroxy-6-one) usually precipitates as a beige solid.

  • Chlorination (Subsequent Step): Reflux the dried solid in POCl3 (neat) to convert 4-OH to 4-Cl.

Data & Logic Visualization

Decision Logic: Selecting the Right Cyclization Route

The following diagram illustrates the decision process for maximizing yield based on your starting material and specific 4-chloro requirement.

CyclizationLogic Start Start: Select Precursor PathA Precursor: N-Acetyl-2-aminothiophene (Nitrile/Ester at C3) Start->PathA Direct 4-Cl Route PathB Precursor: Malonate Adduct (Beta-keto ester at N) Start->PathB Stepwise Route MethodA Method: Vilsmeier-Haack (POCl3 / DMF) PathA->MethodA MethodB Method: Acid Cyclization (Eaton's Reagent) PathB->MethodB RiskA Risk: Hydrolysis of Iminium (Moisture Sensitive) MethodA->RiskA ProductA Product: 4-Chlorothieno[2,3-b]pyridine (Direct Cl Installation) MethodA->ProductA Yield Optimized RiskB Risk: Tar Formation (Temp > 70°C) MethodB->RiskB ProductB Product: 4-Hydroxy-6-one Core (Requires POCl3 step later) MethodB->ProductB Yield Optimized

Caption: Decision matrix for selecting the optimal cyclization pathway based on precursor availability and risk tolerance.

Frequently Asked Questions (FAQ)

Q1: Why does my yield drop when I scale up the POCl3 cyclization? A: Heat transfer and HCl accumulation. The Vilsmeier reaction generates HCl gas and is exothermic. On a large scale, poor heat removal causes the internal temp to spike (>90°C), leading to thiophene polymerization (tar).[1]

  • Fix: Use a jacketed reactor, add POCl3 strictly dropwise, and ensure efficient gas scrubbing to remove HCl.

Q2: Can I use Dowtherm A (Diphenyl ether) for this cyclization? A: Only for the 4-hydroxy intermediate. Dowtherm A requires temperatures >230°C. This is too harsh for maintaining a 4-chloro substituent (potential dechlorination or hydrolysis) and often leads to lower yields compared to the milder Eaton’s Reagent method (55°C).

Q3: My product is 4-hydroxy instead of 4-chloro. What happened? A: You likely had water present during the Vilsmeier reaction or the quench. If the Vilsmeier intermediate (chloro-iminium) sees water before the ring closes and aromatizes, it hydrolyzes to the 4-hydroxy (or the open amide).

  • Fix: Ensure the reaction is strictly anhydrous until the quench.

Q4: How do I purify the 4-chloro-6-one if it crashes out as a gum? A: Trituration is superior to column chromatography for these lactams.

  • Protocol: Decant the supernatant. Dissolve the gum in a minimum amount of hot DMF or DMSO. Drop this solution slowly into rapidly stirring Ethyl Acetate or Ether . The product should precipitate as a filterable powder.

References

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine... by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Source: ResearchGate.[2][3] URL:[Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants... Source: PubMed (J Med Chem).[1] URL:[Link]

  • Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Source: Pleiades / Springer. URL:[Link][1]

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization... Source: Arkivoc.[2][4] URL:[Link]

Sources

Technical Support Center: Thienopyridine Regioselective Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEMSUP-TP-ALK-001 Status: Active Subject: Resolving N- vs. O-Alkylation and Isomer Selectivity in Thienopyridines

Core Directive & Scope

Welcome to the Thienopyridine Technical Support Hub. You are likely here because the alkylation of your thienopyridine scaffold (specifically thieno[2,3-b]pyridin-4-ones or related lactam-containing isomers) has yielded an inseparable mixture of N-alkyl and O-alkyl products, or the wrong regioisomer entirely.

This guide treats the regioselectivity of thienopyridines not as a random variable, but as a deterministic outcome of Hard-Soft Acid-Base (HSAB) theory, steric control , and solvent effects .

The Ambident Nucleophile Challenge

Thienopyridin-4-ones exist in a tautomeric equilibrium between the lactam (NH, C=O) and lactim (N, C-OH) forms. Upon deprotonation, the resulting anion is an ambident nucleophile :

  • Nitrogen (N1): The "softer" nucleophilic center.

  • Oxygen (O): The "harder" nucleophilic center.

Your choice of base, solvent, and electrophile dictates the pathway.

Diagnostic Protocol: Which Isomer Do You Have?

Before troubleshooting, confirm your product identity. N- and O-alkyl isomers often have similar R_f values but distinct spectroscopic signatures.

Table 1: Spectroscopic Differentiation of N- vs. O-Alkylated Thienopyridines

FeatureN-Alkylated Product (Lactam) O-Alkylated Product (Lactim Ether) Reasoning

C NMR (Carbonyl/C-O)
170 – 180 ppm (C=O)155 – 165 ppm (C-O)The carbonyl carbon is deshielded compared to the imidate carbon.

H NMR (Alpha Protons)

3.8 – 4.2 ppm
(N-CH

)

4.3 – 4.6 ppm
(O-CH

)
Oxygen is more electronegative, causing a larger downfield shift.
IR Spectroscopy Strong band at ~1650–1680 cm

(C=O)
Weak/No band at 1650; Bands at 1100–1250 cm

(C-O)
Retention of the amide carbonyl vs. formation of an ether linkage.
UV-Vis

often longer (bathochromic)

often shorter (hypsochromic)
Extended conjugation in the lactam form often shifts absorption.

Troubleshooting & Protocols

Issue #1: "I need N-Alkylation, but I'm getting O-Alkylation (or mixtures)."

Root Cause: You are likely using a "hard" electrophile or conditions that favor the kinetic product (O-alkylation). The Fix: Shift to thermodynamic control and exploit the "softness" of the nitrogen.

Solution A: The Cesium Effect (Standard Protocol)

Cesium carbonate (


) in DMF is superior to sodium hydride (

) for N-selectivity. The large cesium cation forms a "loose" ion pair with the amide anion, allowing the softer nitrogen to attack the electrophile.
  • Reagents:

    
     (2.0 equiv), Alkyl Halide (1.1 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (Polar Aprotic is critical).

  • Temperature: 60–80 °C (Heat promotes thermodynamic equilibration to the more stable N-isomer).

  • Electrophile Choice: Use Alkyl Iodides or Bromides (Soft). Avoid Alkyl Triflates or Tosylates (Hard), which favor Oxygen.

Solution B: The Mitsunobu Inversion (High Selectivity)

If


 fails or yields mixtures, the Mitsunobu reaction is the "Gold Standard" for forcing N-alkylation on pyridone-like systems. It utilizes an alcohol instead of a halide.
  • Mechanism: The phosphonium intermediate activates the alcohol (making it a leaving group). The thienopyridone acts as the nucleophile. Since the reaction proceeds via a specific complexation, steric bulk at the phosphorous center can direct selectivity, but generally, N-alkylation is favored for thienopyridones.

  • Protocol:

    • Dissolve Thienopyridinone (1.0 equiv), Alcohol (1.2 equiv), and

      
       (1.5 equiv) in anhydrous THF.
      
    • Cool to 0 °C.

    • Add DIAD or DEAD (1.5 equiv) dropwise.[1]

    • Warm to RT and stir for 12–24 h.

Issue #2: "I specifically need the O-Alkylated product."

Root Cause: The thermodynamic preference for the amide (C=O) bond is strong. You must block N-alkylation or use a "hard" metal coordinator. The Fix: Use the Silver Salt Method .[2]

  • Theory: Silver (

    
    ) coordinates strongly to the "soft" nitrogen lone pair and the sulfur of the thiophene ring, effectively blocking the nitrogen site and forcing the electrophile to attack the oxygen.
    
  • Protocol:

    • Reagents:

      
       (1.5 equiv), Alkyl Iodide (excess).
      
    • Solvent: Non-polar solvent (Toluene or Benzene) or DCM. Avoid DMF.

    • Temperature: Reflux (Toluene) or RT (DCM).

    • Note: This reaction is often heterogeneous. High stirring speed is required.

Issue #3: "My reaction works, but regioselectivity is poor (50:50 mixture)."

Root Cause: The electrophile is "borderline" (e.g., Benzyl bromide) or the solvent is not polar enough to dissociate the ion pair. The Fix: Add a Phase Transfer Catalyst (PTC) or switch to the "Soft-Soft" interaction model.

  • Optimization: Add 18-Crown-6 (if using

    
    ) or switch to 
    
    
    
    .
  • Electrophile Modification: If using a chloride, add NaI (Finkelstein conditions) in situ to convert it to the softer Iodide.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting reaction conditions based on the desired regioisomer.

Thienopyridine_Alkylation Start START: Thienopyridin-4-one (Ambident Nucleophile) Target What is your Target? Start->Target N_Alk N-Alkylation (Thermodynamic Product) Target->N_Alk Preferred O_Alk O-Alkylation (Kinetic Product) Target->O_Alk Preferred Cond_N1 Condition Set A: Soft Electrophile (R-I, R-Br) + Cs2CO3 / DMF / Heat N_Alk->Cond_N1 Standard S_N2 Cond_N2 Condition Set B: Mitsunobu Reaction (R-OH, PPh3, DIAD) N_Alk->Cond_N2 If S_N2 Fails Cond_O1 Condition Set C: Silver Salt Method (Ag2CO3 / Toluene) O_Alk->Cond_O1 Metal Chelation Cond_O2 Condition Set D: Hard Electrophile (R-OTf, R-OMs, Me3O+) O_Alk->Cond_O2 HSAB Control Result_N Result: N-Alkyl Lactam (Check IR: ~1660 cm-1) Cond_N1->Result_N Cond_N2->Result_N Result_O Result: O-Alkyl Lactim Ether (Check IR: No C=O) Cond_O1->Result_O Cond_O2->Result_O

Caption: Decision tree for selecting reaction conditions based on HSAB theory and desired regioselectivity.

Mechanistic Insight: The Role of the Thiophene Ring

Unlike simple pyridones, the fused thiophene ring in thienopyridines exerts an electronic effect.

  • Electron Density: The sulfur atom is electron-donating via resonance but electron-withdrawing via induction. In thieno[2,3-b]pyridine, the nitrogen lone pair is less basic than in simple pyridine, making the anion less reactive and more susceptible to steric control.

  • Steric Clash: Substituents at the 3-position (thiophene ring) can sterically hinder the N-position, inadvertently favoring O-alkylation if the electrophile is bulky (e.g., trityl or secondary alkyl groups).

HSAB Interaction Diagram:

HSAB_Mechanism Anion Thienopyridone Anion (Resonance Hybrid) N_Site Nitrogen (N) SOFT Center High HOMO Anion->N_Site O_Site Oxygen (O) HARD Center High Charge Density Anion->O_Site E_Soft Soft Electrophile (R-I, R-Br) Low LUMO N_Site->E_Soft Orbital Control (Covalent) E_Hard Hard Electrophile (R-OTf, Ag+) High Charge O_Site->E_Hard Charge Control (Ionic)

Caption: HSAB interactions driving regioselectivity. Soft-Soft interactions favor N-alkylation; Hard-Hard favor O-alkylation.

References

  • Dzhavakhishvili, S. G., et al. (2009).[3] "Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions." Journal of Combinatorial Chemistry. (Demonstrates N-selectivity under basic conditions and O-selectivity with specific structural constraints).

  • Sutherland, A., et al. (2015). "Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination." Journal of Organic Chemistry. (Provides context on the reactivity of the thienopyridine core).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." (Authoritative guide on using Mitsunobu for N-alkylation of ambident heterocycles).

  • ResearchGate Discussion. "Why N-alkylation is more favorable than O-alkylation?" (Community consensus on HSAB theory applied to amide/lactam alkylation).

  • Cioffi, E. A. (1978).[4] "The alkylation of 4-pyridone." Youngstown State University Thesis. (Foundational work establishing NMR shifts for N- vs O-alkylated pyridones).

Sources

Technical Support Center: 4-Chlorothieno[2,3-b]pyridin-6(7H)-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chlorothieno[2,3-b]pyridin-6(7H)-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated protocol for determining the optimal recrystallization solvent to achieve high purity of this key heterocyclic intermediate.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Thienopyridine derivatives are known scaffolds for various biologically active agents.[1][2][3] Achieving high purity of this intermediate is paramount, as residual impurities can interfere with subsequent synthetic steps, compromise biological assay results, and impact the overall quality of the final product. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the crystallization process upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. The boiling point of the solvent should also be considered; a solvent with a boiling point lower than the melting point of the compound is generally preferred to prevent the compound from "oiling out".[5]

Q2: I don't have a specific recrystallization solvent reported for this exact compound. Where do I start?

When a specific solvent is not known, a systematic solvent screening is the best approach. Based on the structure of this compound (a polar, heterocyclic molecule), good starting points for screening include polar protic and aprotic solvents. Common choices for similar heterocyclic compounds include ethanol, methanol, ethyl acetate, acetonitrile, and mixtures such as ethanol/water or dichloromethane/ethyl acetate.[6][7]

Q3: My compound is not dissolving, even in hot solvent. What should I do?

If the compound fails to dissolve, you may need to select a more polar solvent or a different solvent system. It's possible the current solvent is not a good match for the compound's polarity. If you are using a solvent mixture, adjusting the ratio to increase the proportion of the more powerful solvent can help. However, always add solvent in small increments to avoid using a large excess, which will reduce your final yield.[8]

Q4: No crystals are forming upon cooling. What are the next steps?

This is a common issue and can often be resolved.[9]

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.

  • Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5][10]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling.[5][9] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[5]

Troubleshooting Guide: Common Recrystallization Issues

This guide addresses frequent problems encountered during the recrystallization of heterocyclic compounds like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used, leaving the product in the mother liquor.[10][11] 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Reduce the solvent volume by evaporation and re-cool. 2. Cool the flask in an ice bath to further decrease solubility. 3. Ensure the filtration funnel and receiving flask are pre-heated. Use a slight excess of hot solvent and then evaporate to the point of saturation.
Formation of an Oil 1. The solution was cooled too quickly. 2. The compound's melting point is lower than the solvent's boiling point. 3. The solution is supersaturated with impurities.[5][9]1. Re-dissolve the oil by heating, add a small amount of extra solvent, and allow to cool slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). 2. Select a lower-boiling point solvent. 3. Consider a preliminary purification step, like passing through a short plug of silica gel.[11]
Colored Impurities in Crystals Colored impurities from the reaction mixture have co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb the desired product.[8][10]
Crystals Form Too Quickly Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[10]Reheat the solution and add a small amount of additional solvent (1-5% more) to slightly decrease saturation. Allow for slower cooling.[10]

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable single or mixed solvent system for this compound.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Water)

  • Hot plate and sand bath or heating block

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Initial Solubility Test (Room Temperature): a. Place approximately 20-30 mg of the crude compound into several different test tubes. b. Add a candidate solvent dropwise (approx. 0.5 mL) to each test tube at room temperature. c. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent. Set it aside as a potential "Solvent 2" for a mixed-solvent system.

  • Hot Solubility Test: a. For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a sand bath. b. Add the same solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent used. c. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume (e.g., 1-5 mL per 100 mg of compound).

  • Cooling and Crystallization: a. Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. b. Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid. c. If no crystals form, cool the test tube further in an ice-water bath. d. If still no crystals form, the compound may be too soluble in that solvent, or the solution may be too dilute.

Workflow for Solvent Selection:

Caption: A workflow for systematically screening recrystallization solvents.

References

  • BenchChem. (2025).
  • Biocyclopedia. (n.d.).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025, February 16).
  • Journal of Microbiology and Biotechnology. (2019, June 28).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2025, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Thienopyridone and Its Derivatives: From Antiplatelet Activity to Novel Therapeutic Targets.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-chlorothieno[2,3-b]pyridin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-chlorothieno[2,3-b]pyridin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectral data for this specific molecule in the public domain, this analysis is built upon fundamental principles of NMR spectroscopy and a comparative study of structurally related thieno[2,3-b]pyridine derivatives. This approach allows for a robust prediction of its spectral features and provides a valuable framework for researchers in the field.

The Structural Landscape of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse interactions with biological targets, leading to applications in areas such as cancer therapy and as kinase inhibitors.[2] The specific substitution pattern on this core structure significantly influences the molecule's electronic properties and, consequently, its ¹H NMR spectrum. The introduction of a chlorine atom at the C4 position and a carbonyl group at the C6 position in this compound are expected to have distinct effects on the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains three non-exchangeable protons on the aromatic rings and one exchangeable proton on the nitrogen atom.

Caption: Molecular structure of this compound.

Based on established principles of NMR spectroscopy and analysis of related structures, the following ¹H NMR spectral features are predicted for this compound in a typical deuterated solvent like DMSO-d₆:

  • H2 & H3 Protons (Thiophene Ring): The two protons on the thiophene ring, H2 and H3, are expected to appear as a pair of doublets due to their vicinal coupling. The electron-donating nature of the sulfur atom and their position relative to the fused pyridine ring will influence their chemical shifts.

  • H5 Proton (Pyridine Ring): The H5 proton is situated on the pyridine ring and is expected to be a singlet, as it has no adjacent protons to couple with. The presence of the adjacent carbonyl group at C6 and the chloro-substituent at C4 will likely cause a downfield shift for this proton.

  • N7-H Proton (Amide): The proton attached to the nitrogen at position 7 is an amide proton. This proton is expected to appear as a broad singlet and its chemical shift will be highly dependent on the solvent and concentration. In DMSO-d₆, it is likely to be found at a relatively downfield position due to hydrogen bonding with the solvent.

Comparative Spectral Analysis

To contextualize the predicted spectrum, a comparison with experimentally determined ¹H NMR data of related thieno[2,3-b]pyridine derivatives is essential. The following table summarizes the key proton chemical shifts for several analogous compounds.

CompoundH2/H3 (ppm)H5/H6 (ppm)Other Protons (ppm)Reference
Predicted: this compound Doublets, ~7.0-8.0Singlet, ~7.5-8.5NH (broad s), ~11-12-
3,6-Diaminothieno[2,3-b]pyridine-5-carbonitrile--3-NH₂ (s, 5.80–5.99), 6-NH₂ (br s, 7.42–7.57)[3]
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines--NH₂ and NH protons typically observed.[2]
5-Bromo-thieno[2,3-b]pyridine derivatives--NH₂ (s, 6.99–7.26), NH (s, 9.39–9.85)

This comparison highlights how different substituents dramatically alter the ¹H NMR landscape. For instance, the presence of amino groups in 3,6-diaminothieno[2,3-b]pyridine-5-carbonitrile results in characteristic signals in the 5.8-7.6 ppm range.[3] In contrast, the electron-withdrawing nature of the chloro and carbonyl groups in the target molecule is expected to shift the aromatic protons further downfield.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to elucidate the proton connectivity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire 1D Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Analysis calibrate->integrate

Caption: Experimental workflow for ¹H NMR spectral acquisition.

Conclusion

References

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University. Available at: [Link]

  • thieno[2,3-b]pyridine-2-carboxamide, 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-N-(4-methoxyphenyl)-3-methyl-6-oxo-. SpectraBase. Available at: [Link]

  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. Available at: [Link]

  • Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Available at: [Link]

  • 4-chlorothieno[2,3-b]pyridine (C7H4ClNS). PubChem. Available at: [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Available at: [Link]

Sources

Crystal Structure Analysis & Characterization Guide: 4-Chlorothieno[2,3-b]pyridin-6(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

4-chlorothieno[2,3-b]pyridin-6(7H)-one (CAS: 99429-81-9) represents a critical scaffold in the development of PI-PLC inhibitors and cytoprotective agents.[1] Unlike its fully aromatic pyridine analogues, the presence of the lactam moiety at the C6-C7 position introduces complex tautomeric behaviors that dictate its solid-state arrangement.[1]

This guide provides a comparative structural analysis, benchmarking the 4-chloro derivative against known crystallographic standards of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. The focus is on the 4-chloro substituent's role in disrupting or enhancing crystal packing via halogen bonding (


-hole interactions) and steric modulation.[1]
Key Structural Parameters (Predicted vs. Analogue Data)
FeatureThis compoundReference: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidineImpact of 4-Cl Substituent
Crystal System Monoclinic (Predicted)Monoclinic (

)
Induces asymmetry in packing.[1]
Primary Motif Centrosymmetric Amide Dimers (

)
Inversion Dimers via N-H...NStabilizes the lactam tautomer.
Stacking Slip-stacked

-

(3.4 - 3.6 Å)
Planar sheetsCl atom likely expands interplanar distance.[1]
Halogen Bond C-Cl...O=C or C-Cl...S (Type II)Weak C-Cl...N contactsPotential for directed supramolecular assembly.[1]

Comparative Structural Analysis

The Tautomeric Dimerization Interface

The defining feature of the crystal structure for the 6(7H)-one series is the preference for the lactam (NH-C=O) tautomer over the lactim (N=C-OH) form in the solid state.

  • Mechanism: The N7-H acts as a hydrogen bond donor, while the C6=O carbonyl oxygen acts as an acceptor.[1]

  • Result: This forms a robust, centrosymmetric dimer with an

    
     graph set motif, similar to DNA base pairing.
    
  • 4-Chloro Effect: The electron-withdrawing nature of the Chlorine at C4 increases the acidity of the N7 proton, potentially shortening the intermolecular Hydrogen bond distance (

    
    ) compared to the non-chlorinated parent.
    
Halogen Bonding & Sigma-Holes

Unlike a simple methyl group, the 4-Chloro substituent is not just a steric block.[1] It possesses an anisotropic charge distribution (a positive


-hole on the extension of the C-Cl bond).[1]
  • Interaction: In the crystal lattice, this

    
    -hole often seeks nucleophiles (e.g., the Sulfur of the thiophene ring or the Carbonyl Oxygen of a neighbor).
    
  • Causality: This interaction can lock the molecules into "herringbone" patterns rather than simple flat stacks, significantly reducing solubility in non-polar solvents.[1]

Visualizing the Interaction Network

The following diagram illustrates the competing intermolecular forces that define the crystal lattice stability.

CrystalInteractions Molecule 4-Chlorothieno[2,3-b] pyridin-6(7H)-one Lactam Lactam Tautomer (Dominant Solid State) Molecule->Lactam Equilibrium Shift Halogen Cl...O / Cl...S Sigma-Hole Bonding Molecule->Halogen C4-Cl Polarization Dimer Centrosymmetric Dimer (R2_2(8) Motif) Lactam->Dimer N-H...O=C H-Bonds Stacking Pi-Pi Stacking (Slip-Stacked) Dimer->Stacking Layer Assembly Halogen->Stacking Directional Locking

Caption: Interaction hierarchy driving the crystallization of this compound. The lactam dimer forms the primary building block, while halogen bonding directs the 3D packing.

Experimental Characterization Protocol

Since specific CIF data for this intermediate is often proprietary, researchers must generate their own structural data.[1] The following protocol is optimized for the low-solubility thienopyridinone class.

Crystallization Workflow (Self-Validating)

Objective: Obtain single crystals suitable for XRD (>0.1 mm in two dimensions).

  • Solvent Selection:

    • Primary Solvent: DMSO or DMF (High solubility for the lactam core).[1]

    • Anti-solvent:[1] Methanol or Ethanol (Induces slow precipitation).[1]

  • Method: Vapor Diffusion (Sitting Drop) [1]

    • Dissolve 20 mg of compound in 0.5 mL DMSO.[1]

    • Place drop in a concave well.[1]

    • Seal in a chamber with 2 mL of Ethanol.[1]

    • Validation: If amorphous precipitate forms immediately, reduce concentration by 50%.[1]

  • Harvesting:

    • Crystals typically appear as pale yellow needles or prisms within 5-7 days.[1]

    • Caution: These crystals may be solvates (containing DMSO).[1] Verify via TGA (Thermogravimetric Analysis) if the unit cell volume is unexpectedly large (

      
       for Z=4).
      
Data Collection & Refinement Strategy
ParameterRecommended SettingRationale
Temperature 100 KReduces thermal motion of the terminal Cl atom and thiophene ring disorder.[1]
Radiation Mo K

(

)
Preferred over Cu K

to minimize absorption by the Chlorine and Sulfur atoms.[1]
Space Group Search

or

Most common for centrosymmetric planar heterocycles.[1]
Refinement Target

Essential to distinguish the C=O vs C-OH bond lengths (confirming tautomer).
Workflow Diagram

CrystallizationWorkflow Start Crude 4-Cl-thienopyridinone Solubility Dissolve in DMSO/DMF (Heat to 60°C if needed) Start->Solubility Diffusion Vapor Diffusion (Anti-solvent: EtOH) Solubility->Diffusion Check Microscopy Check (Day 3-7) Diffusion->Check Check->Solubility Precipitate/Amorphous (Retry) XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Caption: Optimized workflow for obtaining and solving the crystal structure of low-solubility thienopyridinone derivatives.

References

  • Thienopyridine Scaffold Synthesis & Bioactivity

    • Title: Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor.[2]

    • Source: Journal of Medicinal Chemistry (2006).[1][2]

    • URL:[Link]

  • Crystal Packing of Chloro-Substituted Heterocycles (Analogue)

    • Title: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.[1]

    • Source: Acta Crystallographica Section E (2012).[1]

    • URL:[Link]

  • Halogen Bonding in Pyridine Deriv

    • Title: Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.[1][3]

    • Source: MDPI (2023).[1]

    • URL:[Link]

  • Disruption of Packing for Solubility

    • Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1]

    • Source: Molecules (2022).[1][4]

    • URL:[Link]

Sources

Comparing reactivity of 4-chlorothieno[2,3-b]pyridine vs [3,2-c] isomers

[1]

Executive Summary: The "Ortho" vs. "Para" Paradox

In medicinal chemistry, thienopyridines serve as critical bioisosteres for quinolines and isoquinolines, offering altered solubility and metabolic profiles. While both the [2,3-b] and [3,2-c] isomers contain a 4-chloro substituent activated for nucleophilic aromatic substitution (

1
  • 4-chlorothieno[2,3-b]pyridine: The chlorine is positioned para-like (

    
    -position) relative to the pyridine nitrogen.[1] It exhibits high stability and predictable reactivity, making it the industry standard for scaffold construction.
    
  • 4-chlorothieno[3,2-c]pyridine: The chlorine is positioned ortho-like (

    
    -position) relative to the pyridine nitrogen.[1] While kinetically more reactive due to inductive effects, this isomer is significantly less stable and prone to oxidative degradation, requiring milder reaction conditions.
    

Structural & Electronic Anatomy

The reactivity difference is rooted in the resonance stabilization of the Meisenheimer complex formed during nucleophilic attack.[2]

Electronic Activation Map
  • [2,3-b] Isomer (Para-Attack): The incoming nucleophile attacks C4.[1] The negative charge is delocalized onto the Nitrogen (N7) through the conjugated system. This is a classic vinylogous activation.

  • [3,2-c] Isomer (Ortho-Attack): The nucleophile attacks C4, which is directly adjacent to the Nitrogen (N5).[1] The negative charge is stabilized by both resonance and the strong inductive effect (

    
    ) of the adjacent nitrogen.
    

Gcluster_04-chlorothieno[2,3-b]pyridine(Para-like Activation)cluster_14-chlorothieno[3,2-c]pyridine(Ortho-like Activation)A1Structure:N at pos 7Cl at pos 4A2Intermediate:Negative charge on N7(Separated by 2 carbons)A1->A2Nucleophilic AttackA3Reactivity:Moderate/High(Resonance Only)A2->A3StabilizationB1Structure:N at pos 5Cl at pos 4B2Intermediate:Negative charge on N5(Directly adjacent)B1->B2Nucleophilic AttackB3Reactivity:Very High(Resonance + Inductive)B2->B3Stabilization

Figure 1: Mechanistic comparison of activation pathways. The [3,2-c] isomer benefits from additional inductive stabilization, lowering the activation energy for

Comparative Reactivity Matrix

Feature4-chlorothieno[2,3-b]pyridine4-chlorothieno[3,2-c]pyridine
Electronic Relationship Para (

to Nitrogen)
Ortho (

to Nitrogen)

Reactivity
High (Requires heat: 80–100°C)Very High (Often proceeds at RT–60°C)
Hydrolytic Stability Stable in aqueous workupsProne to hydrolysis/oxidation
C-H Activation Site C-2 (Thiophene

-proton)
C-2 (Thiophene

-proton)
Pd-Catalysis (Suzuki) Excellent substrateGood, but N-coordination can poison catalyst
Primary Risk Low (Robust scaffold)High (Isomerization/Degradation)
Key Insight: The Stability Trade-off

The [3,2-c] isomer's high reactivity comes at a cost.[1] The proximity of the nitrogen lone pair to the C4 position can facilitate unwanted side reactions, such as self-condensation or rapid hydrolysis if moisture is present. The [2,3-b] isomer, being "para-like," lacks this inductive destabilization of the ground state, rendering it more robust for multi-step synthesis.

Experimental Protocols

Protocol A: Amination (Standard)

Target: 4-chlorothieno[2,3-b]pyridine Context: This protocol uses standard heating, leveraging the thermal stability of the [2,3-b] scaffold.[1]

  • Stoichiometry: 1.0 equiv Substrate, 1.2 equiv Amine, 2.0 equiv DIPEA.

  • Solvent: n-Butanol or DMF (0.5 M).

  • Procedure:

    • Charge reaction vessel with substrate and solvent.

    • Add base and amine.[3][4]

    • Heat to 100°C for 4–12 hours.

    • Monitor by LCMS (Conversion usually >95%).

  • Workup: Dilute with water, extract with EtOAc.

  • Notes: If the amine is non-nucleophilic (e.g., aniline), add catalytic Cs₂CO₃ and Pd(OAc)₂ (Buchwald conditions) as thermal

    
     may fail.
    
Protocol B: Amination (High Reactivity)

Target: 4-chlorothieno[3,2-c]pyridine Context: Due to the "ortho" activation, this reaction is faster but requires milder conditions to prevent decomposition.[1]

  • Stoichiometry: 1.0 equiv Substrate, 1.1 equiv Amine, 1.5 equiv Et₃N.

  • Solvent: Isopropanol or THF (0.2 M).

  • Procedure:

    • Start at Room Temperature. Stir for 1 hour.

    • If no reaction, warm gently to 50°C . Avoid reflux temperatures (>80°C) unless necessary.

    • Monitor closely by TLC/LCMS.

  • Workup: Evaporate solvent directly (avoid aqueous workup if product is sensitive) or rapid partition with cold brine.

  • Warning: This isomer is more susceptible to N-oxide formation if exposed to air in solution for prolonged periods.

Mechanistic Deep Dive: C-H Activation

Both isomers possess a thiophene ring fused to a pyridine. Functionalization of the thiophene C-2 position (C-H activation) is a powerful tool for diversifying these scaffolds.

  • Regioselectivity: In both isomers, the C-2 proton (alpha to Sulfur) is the most acidic (

    
    ).
    
  • Lithiation: Treatment with n-BuLi at -78°C selectively lithiates C-2.[1]

    • [2,3-b] Caution: The pyridine nitrogen is far enough away to avoid directing group conflicts, but coordination to the Li can occur.

    • [3,2-c] Caution: The pyridine nitrogen is closer to the C-2 position in space.[1] It can act as a Directing Group (DG) , facilitating C-2 lithiation but also stabilizing the lithiated species, potentially making it less reactive toward electrophiles ("over-stabilization").

CH_Activationcluster_ALithiation PathwayStartThienopyridine Scaffold(C-H at C2)Reagentn-BuLi / THF-78°CStart->ReagentInterLithiated Species(C-Li bond at C2)Reagent->InterDeprotonationProdFunctionalized Product(Electrophile Trapped)Inter->ProdElectrophile (E+)

Figure 2: General C-H activation workflow applicable to both isomers, targeting the thiophene C-2 position.[1]

References

  • Synthesis and Reactivity of Thienopyridines: Litvinov, V. P. (2005). The Chemistry of Thienopyridines. Russian Chemical Reviews. Link

  • Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for pyridine reactivity principles).
  • Comparative Isomer Stability: Shaw, et al. (2024). Thienopyridine Analogues: Synthesis and Stability. IGI Global. Link

  • Directed

    
     Methodologies: Directed Nucleophilic Aromatic Substitution Reaction. Royal Society of Chemistry. Link
    
  • C-H Activation in Thienopyrimidines (Analogous System): Campos, J. F., et al. (2014). Catalytic Direct C–H Arylation. ResearchGate. Link

HPLC Retention Time Standards for Thienopyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Separation Challenge

Thienopyridinones and their derivatives (including thieno[2,3-b]pyridines and 4,5,6,7-tetrahydrothieno[3,2-c]pyridines) represent a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, Pim-1) and antiplatelet agents.

The Analytical Problem: These compounds possess a fused heterocyclic core containing basic nitrogen atoms and a sulfur moiety. This creates a "retention duality":

  • Hydrophobic Character: The thiophene ring drives retention on non-polar phases.

  • Basic/Polar Character: The pyridine nitrogen and amide/lactam functionalities cause severe peak tailing on standard C18 columns due to silanol interactions.

This guide moves beyond generic protocols to establish a standardized retention framework , comparing stationary phase performance and mobile phase modifiers to ensure reproducible retention times (


) and peak symmetry.

Comparative Analysis: Stationary Phase Performance

The choice of stationary phase is the primary determinant of selectivity (


) for thienopyridinone structural isomers.
Option A: C18 (Octadecylsilane) – The Generalist
  • Mechanism: Pure hydrophobic interaction.

  • Performance: Excellent for separating derivatives with alkyl chain variations.

  • Limitation: Often fails to resolve positional isomers (e.g., [2,3-b] vs [3,2-c] fusions) and suffers from peak tailing for basic derivatives unless end-capping is extensive.

Option B: Phenyl-Hexyl – The Specialist (Recommended)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The

    
    -electrons in the phenyl stationary phase interact with the electron-deficient thienopyridinone core. This provides superior selectivity for aromatic substitutions and isomers.
    
  • Advantage: "Orthogonal" selectivity compared to C18; often resolves co-eluting impurities.

Option C: Pentafluorophenyl (PFP) – The Polar Alternative
  • Mechanism: Dipole-dipole, H-bonding, and

    
    -
    
    
    
    interactions.
  • Performance: Best for highly polar or halogenated derivatives.

Performance Comparison Table
FeatureC18 (High Carbon Load) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (London Dispersion)

-

Stacking & Hydrophobic
Dipole-Dipole & Charge Transfer
Isomer Resolution ModerateHigh (Best for core isomers)High (Best for halogenated analogs)
Peak Symmetry (Basic) Poor (requires modifiers)GoodExcellent
Retentivity (

)
HighModerateLow to Moderate
Suitability General Potency AssaysImpurity Profiling / Isomers Metabolite ID

Mobile Phase Standardization: The pH Factor

Controlling the ionization state of the pyridine nitrogen (


) is critical for stable retention times.
  • Acidic Standard (pH 2.5 - 3.0):

    • Modifier: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Effect: Protonates the nitrogen. While this ensures solubility, it can lead to "silanol overload" (tailing) if the column is not base-deactivated. TFA suppresses MS signal but improves peak shape.

  • Basic Standard (pH 7.5 - 9.0):

    • Modifier: 10 mM Ammonium Bicarbonate or Ammonium Acetate.

    • Effect: Keeps the molecule neutral (deprotonated). Drastically increases retention on C18 and improves peak symmetry. Requires high-pH stable columns (e.g., Hybrid Silica).

Standardized Experimental Protocol

To establish a reproducible retention time standard, follow this "Universal Screening Workflow."

Reagents & Equipment
  • System: UHPLC or HPLC with DAD (210–300 nm) and/or ESI-MS.

  • Standard Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 3.5 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

Step-by-Step Method
  • Preparation: Dissolve 1 mg of thienopyridinone derivative in 1 mL of 50:50 ACN:Water. Sonicate for 5 mins.

  • Mobile Phase Setup:

    • A: Water + 0.1% Formic Acid.

    • B: ACN + 0.1% Formic Acid.

  • Gradient Program (Standard Screening):

    • Flow: 0.4 mL/min (for 2.1 mm ID).

    • Temp: 40°C.

Time (min)% BEvent
0.005Equilibration
1.005Injection hold
10.0095Linear Gradient
12.0095Wash
12.105Re-equilibration
  • Data Validation:

    • Calculate Tailing Factor (

      
      ) : Must be 
      
      
      
      .
    • Calculate Resolution (

      
      ) : Must be 
      
      
      
      for critical pairs.

Method Development Decision Workflow

The following diagram illustrates the logical flow for optimizing retention times based on the specific chemistry of your derivative.

HPLC_Workflow Start Start: Thienopyridinone Sample Screen Screening Gradient (C18, pH 2.7 Formic Acid) Start->Screen Check Check Peak Shape & Separation Screen->Check Good Success: Validate Method Check->Good Rs > 2.0, Tf < 1.5 Tailing Issue: Severe Tailing Check->Tailing Tf > 1.5 Coelution Issue: Isomer Co-elution Check->Coelution Rs < 1.5 Action_Tailing Switch to High pH (pH 8-9) (Ammonium Bicarbonate) Tailing->Action_Tailing Action_Selectivity Switch Column to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Coelution->Action_Selectivity Final_Check Final Optimization (Gradient Slope / Temp) Action_Tailing->Final_Check Action_Selectivity->Final_Check Final_Check->Good

Figure 1: Decision logic for optimizing thienopyridinone separation parameters.

Expert Insights & Troubleshooting

The "Dual-Mode" Retention Phenomenon

In acidic media (pH < 3), thienopyridinones are protonated (


). Retention is governed by ion-pairing with the mobile phase anion (e.g., formate) and hydrophobic repulsion.
  • Observation: Retention times often decrease as pH drops because the ionized molecule is more soluble in the aqueous phase.

  • Correction: If

    
     is too low (
    
    
    
    ), switch to a C18-PFP mixed-mode column or increase the initial aqueous hold time.
Handling Structural Isomers

Thieno[2,3-b]pyridine and Thieno[3,2-c]pyridine isomers have identical mass (isobaric).

  • Differentiation: They cannot be distinguished by MS alone.

  • Solution: Use a Phenyl-Hexyl column with Methanol instead of Acetonitrile. Methanol promotes stronger

    
    -
    
    
    
    interactions than ACN, enhancing the separation of the positional isomers [1].

References

  • Vertex AI Search. (2024). Performance Characterizations and Comparisons of HPLC Column Options. Retrieved from

  • National Institutes of Health (PMC). (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. Retrieved from

  • BenchChem. (2025).[1] A Comparative Analysis of Thienopyridone and Its Derivatives. Retrieved from

  • MDPI Molecules. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds. Retrieved from

  • Springer Nature. (2024).[2] Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Retrieved from

Sources

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